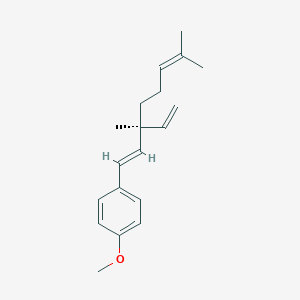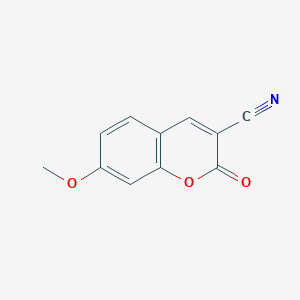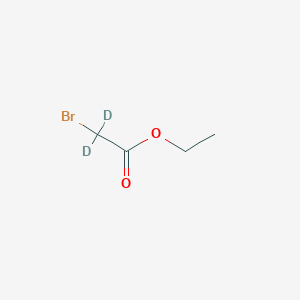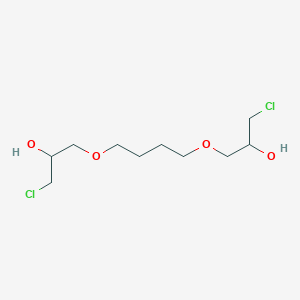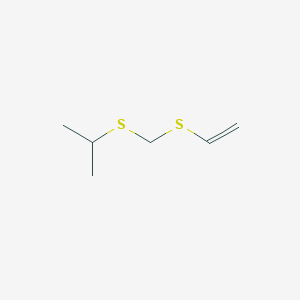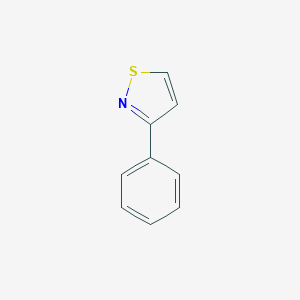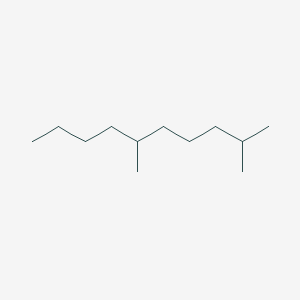
2,6-Dimethyldecane
Overview
Description
Scientific Research Applications
Chemical Structure and Properties
“2,6-Dimethyldecane” is a chemical compound with the formula C12H26 . It has a molecular weight of 170.3348 . The structure of this compound can be viewed using Java or Javascript .
Reference Standard in Gas Chromatography
“2,6-Dimethyldecane” is used as a reference standard in gas chromatography. Gas chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition.
Reference Standard in Mass Spectrometry
In addition to gas chromatography, “2,6-Dimethyldecane” is also used as a reference standard in mass spectrometry. Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
Model Compound in Hydrocarbon Oxidation Studies
“2,6-Dimethyldecane” is used as a model compound in the study of hydrocarbon oxidation. Understanding the oxidation process of hydrocarbons is crucial in various fields, including environmental science, energy production, and chemical synthesis.
Model Compound in Combustion Studies
Similar to its role in oxidation studies, “2,6-Dimethyldecane” is used in combustion studies. These studies are essential for improving the efficiency and reducing the environmental impact of combustion processes.
Characterizing Hydrocarbon Fuels
“2,6-Dimethyldecane” has been used in characterizing hydrocarbon fuels in temperature programmed glass capillary gas chromatography . This helps in understanding the behavior and performance of different fuels.
Safety and Hazards
When handling 2,6-Dimethyldecane, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition . In case of ingestion or contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
2,6-dimethyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-6-9-12(4)10-7-8-11(2)3/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJGXZWEQBKLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864367 | |
| Record name | 2,6-Dimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyldecane | |
CAS RN |
13150-81-7 | |
| Record name | 2,6-Dimethyldecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can microorganisms utilize 2,6-dimethyldecane as a carbon source, and if so, how?
A1: While 2,6-dimethyldecane is considered a recalcitrant branched hydrocarbon, research demonstrates that certain microorganisms can degrade it. A study successfully engineered a Pseudomonas citronellolis strain capable of utilizing this compound. [] This was achieved by introducing mutations that constitutively expressed enzymes involved in medium- to long-chain alkane oxidation. These modified P. citronellolis strains could then degrade 2,6-dimethyldecane via the citronellol pathway. This was confirmed by identifying citronellol as a metabolite, observing the induction of geranyl-coenzyme A carboxylase (a key enzyme in the citronellol pathway), and demonstrating β-decarboxymethylation of 2,6-dimethyldecane by whole cells. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





